H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH
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Overview
Description
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is an octapeptide composed of the amino acids valine, proline, leucine, serine, leucine, tyrosine, serine, and glycine. This compound is known for its role as a substrate for matrix metalloproteinases (MMPs), specifically MMP-2, MMP-7, and MMP-9 . These enzymes are involved in the degradation of extracellular matrix components, making this peptide significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, tyrosine, leucine, serine, leucine, proline, and valine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as MMP-2, MMP-7, and MMP-9.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using MMP-2, MMP-7, or MMP-9 under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups from disulfide bonds.
Scientific Research Applications
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH has several scientific research applications:
Mechanism of Action
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH exerts its effects primarily through its interaction with MMPs. The peptide is cleaved by these enzymes, which recognize specific sequences within the peptide. The cleavage of the peptide by MMPs results in the degradation of the extracellular matrix, facilitating processes such as tissue remodeling, wound healing, and cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gly-OH: Another substrate for MMPs, but with different amino acid composition.
H-Ala-Pro-Gly-Leu-Gly-Ser-Gly-OH: Similar in structure but with variations in the amino acid sequence.
Uniqueness
H-Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly-OH is unique due to its specific sequence, which makes it a preferred substrate for MMP-2, MMP-7, and MMP-9. This specificity allows for targeted studies of these enzymes and their role in various biological processes .
Properties
Molecular Formula |
C39H62N8O12 |
---|---|
Molecular Weight |
835.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H62N8O12/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52)/t25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
OSAJHMOJCFGRBU-LGICIMODSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
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